molecular formula C9H10BrFOS B2859535 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol CAS No. 1156381-32-6

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol

Cat. No.: B2859535
CAS No.: 1156381-32-6
M. Wt: 265.14
InChI Key: RLASJBLHTLTSKN-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol is a chemical compound with the molecular formula C9H10BrFOS and a molecular weight of 265.15 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a sulfanyl group and an ethan-1-ol moiety. It is commonly used in various chemical and pharmaceutical research applications.

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Biochemical Pathways

Without knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. More research is needed to elucidate these aspects .

Pharmacokinetics

Its impact on bioavailability is therefore unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    4-Bromo-2-fluoroanisole: Similar aromatic structure but with a methoxy group instead of a sulfanyl group.

    2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethanethiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol is unique due to the combination of its bromine and fluorine substituents on the phenyl ring, along with the sulfanyl and ethan-1-ol moieties. This unique structure imparts specific chemical and physical properties that make it valuable for various research applications .

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methylsulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFOS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLASJBLHTLTSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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